
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C16H11F2NOS and a molecular weight of 303.33 g/mol . This compound features a thiazole ring substituted with two 3-fluorophenyl groups and a methanol group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiazole alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (2,4-Bis(3-fluorophenyl)thiazol-5-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential anti-inflammatory and analgesic activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of (2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is not fully understood. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating biochemical pathways and inhibiting specific enzymes involved in inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-Fluorophenyl)thiazol-2-yl)methanol: Similar structure but with a different substitution pattern on the thiazole ring.
(2-(4-Fluorophenyl)thiazol-4-yl)methanol: Another thiazole derivative with a different substitution pattern.
Uniqueness
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C16H11F2NOS |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
[2,4-bis(3-fluorophenyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C16H11F2NOS/c17-12-5-1-3-10(7-12)15-14(9-20)21-16(19-15)11-4-2-6-13(18)8-11/h1-8,20H,9H2 |
Clé InChI |
SARGHBQNGSCTNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=C(SC(=N2)C3=CC(=CC=C3)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


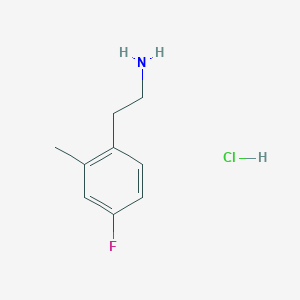
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)

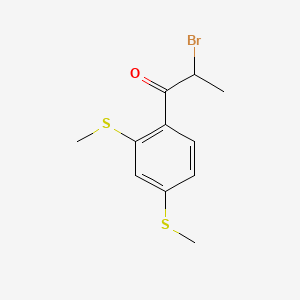
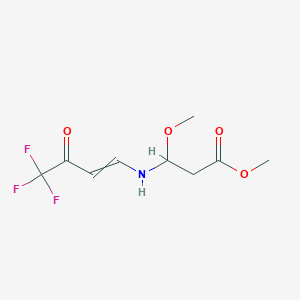

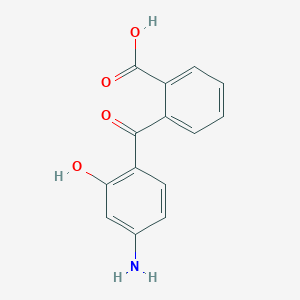
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
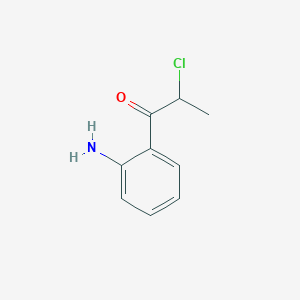
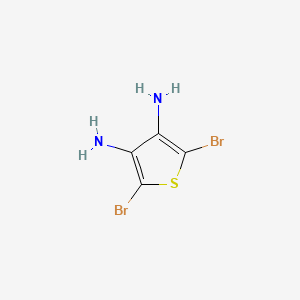
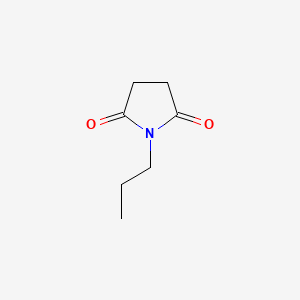
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)
